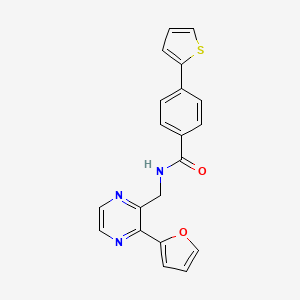

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-20(15-7-5-14(6-8-15)18-4-2-12-26-18)23-13-16-19(22-10-9-21-16)17-3-1-11-25-17/h1-12H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNXWNDQIODZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates furan, pyrazine, and thiophene moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3O2S, with a molecular weight of 361.4 g/mol. The presence of various functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H15N3O2S |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 2034540-07-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazine Ring : Synthesized through condensation reactions.

- Introduction of the Furan Ring : Achieved via cyclization reactions.

- Attachment of the Thiophene Group : Involves cyclization with thiophene derivatives.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains in vitro.

Anticancer Activity

Studies have demonstrated that related benzamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

-

Tyrosinase Inhibition : Some derivatives were evaluated for their ability to inhibit mushroom tyrosinase, a key enzyme in melanin production. The IC50 values ranged significantly depending on the substitutions on the phenyl ring.

These results suggest that modifications to the structure can enhance inhibitory potency.

Compound IC50 (µM) Kojic Acid 19.97 Compound 8 0.0433

The biological activity of this compound is thought to involve:

- Binding to Enzymatic Sites : Similar compounds have been shown to bind at active sites on enzymes, inhibiting their function.

- Interference with Cellular Pathways : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies

- In Vitro Studies : Several studies have reported that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications.

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in disease processes, further supporting its role as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide can be contextualized against analogous benzamide derivatives, as detailed below:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Position and Activity: The position of the thiophen/furan substituent significantly impacts biological activity. For instance, compound 4a (4-thiophen substitution) exhibits higher anti-LSD1 potency (IC₅₀ = 0.12 μM) compared to 3b (3-furan substitution, IC₅₀ = 0.25 μM) . This suggests para-substitution on benzamide enhances target engagement, possibly due to improved steric alignment. The target compound’s pyrazine-furan backbone may confer unique electronic properties compared to the aminocyclopropyl group in 4a or the oxadiazole in LMM11, though empirical data are lacking.

Heterocycle Influence :

- Thiophen-2-yl groups (as in the target compound and BA1 ) enhance lipophilicity and metabolic stability compared to furan derivatives, which are more polar but prone to oxidative degradation .

- Oxadiazole-containing LMM11 demonstrates antifungal activity, whereas pyrazine-based analogs like the target compound may prioritize enzyme inhibition (e.g., kinases or epigenetic regulators) due to nitrogen-rich aromatic systems .

Synthetic Feasibility :

- The target compound’s synthesis likely involves coupling a pyrazine-furan intermediate with 4-(thiophen-2-yl)benzoyl chloride, analogous to methods for BA1 and 4a . However, the absence of reported yields or purity data limits direct comparison.

Unresolved Questions :

- No evidence directly addresses the target compound’s solubility, stability, or in vitro/in vivo efficacy. By contrast, 4a and LMM11 have well-characterized biological profiles .

- Theoretical studies (e.g., DFT calculations, molecular docking) could elucidate how the pyrazine-furan backbone modulates interactions compared to similar scaffolds.

Q & A

Q. What are the standard synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Coupling of heterocyclic units : Pyrazine and furan/thiophene moieties are linked via alkylation or nucleophilic substitution. For example, chloropyrazine derivatives can react with furan/thiophene-containing nucleophiles.

Amide bond formation : The benzamide group is introduced via coupling reactions (e.g., using HBTU or BOP as coupling agents) between the pyrazine-furan/thiophene intermediate and 4-(thiophen-2-yl)benzoic acid derivatives .

- Key Techniques : Reaction progress monitored via TLC; intermediates purified via silica gel chromatography.

- Example Yield Optimization : In analogous compounds, yields range from 24% to 95% depending on reaction conditions (e.g., solvent, catalyst) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs:

- Spectroscopy :

- IR : Confirms carbonyl (C=O) and heterocyclic C-H/N-H stretches.

- NMR : H/C NMR identifies proton environments and substituent positions (e.g., furan/thiophene protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks and fragmentation patterns.

- Chromatography : HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can low yields in coupling steps during synthesis be addressed?

- Methodological Answer :

- Catalyst Optimization : Use Pd-based catalysts (e.g., Suzuki coupling) for aryl-aryl bonds or BOP/HBTU for amide bonds to enhance efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature Control : Gradual heating (e.g., reflux in THF at 60–80°C) minimizes side reactions.

- Case Study : In a similar benzamide synthesis, adjusting stoichiometry of 3-(furan-2-yl)pyrazine derivatives increased yields from 35% to 60% .

Q. What computational methods predict the compound’s solubility or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic structure to predict reactivity sites (e.g., electrophilic/nucleophilic regions). Becke’s hybrid functionals (e.g., B3LYP) are recommended for thermochemical accuracy .

- Polarizable Continuum Model (PCM) : Simulates solvation effects to estimate solubility in solvents like acetonitrile or DMSO .

- Example Application : PCM predicted logP values for trifluoromethyl-containing analogs correlated with experimental hydrophobicity data .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Replicate Assays : Use orthogonal methods (e.g., MIC assays vs. enzymatic inhibition) to confirm antimicrobial activity .

- Purity Validation : Recheck compound purity via HPLC and NMR to rule out impurities affecting results .

- Structural Confirmation : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in stereochemistry .

Q. How to design structure-activity relationship (SAR) studies for heterocyclic substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified furan (e.g., 3-furan vs. 2-furan) or thiophene (e.g., 3-thienyl vs. 2-thienyl) groups.

- Functional Group Swaps : Replace trifluoromethyl (CF) with cyano (CN) or methoxy (OCH) to assess electronic effects .

- Case Study : In pyrimidine-benzamide derivatives, CF substitution improved metabolic stability by 40% compared to CH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.